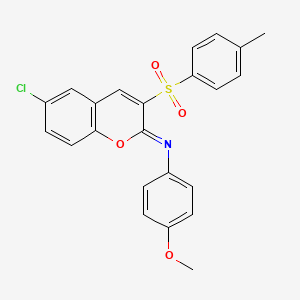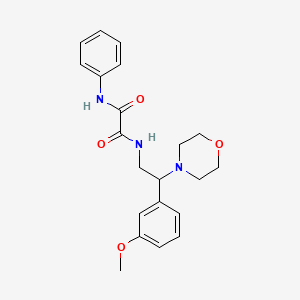
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-phenyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography . This provides information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.Chemical Reactions Analysis
The chemical reactions that a compound can undergo depend on its molecular structure. For example, compounds containing a methoxyphenol moiety have been found to exhibit antioxidant activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental analysis .Aplicaciones Científicas De Investigación
Synthesis and Complexation with Metals
- Synthesis of Tellurated Derivatives of Morpholine : A study by Singh et al. (2000) detailed the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II). These compounds represent the first tellurated derivatives of morpholine, highlighting a method for introducing metal-binding capabilities into morpholine-based structures, potentially applicable for catalyst design and understanding metal-ligand interactions (Singh et al., 2000).
Biological Applications
- Fluorescent Probe Development : Feng et al. (2016) developed a fluorescent probe for selective detection of hypoxia or nitroreductase, incorporating morpholine groups into a 3-HF scaffold. This research demonstrates the utility of incorporating morpholine derivatives into molecular probes for biomedical imaging, especially in identifying disease-relevant hypoxia (Feng et al., 2016).
Chemical Properties and Reactions
- Reaction Mechanisms and Kinetics : Castro et al. (2001) investigated the reactions of certain thionocarbonates with alicyclic amines, including morpholine. This study provides insights into the chemical behavior and reaction kinetics of compounds structurally related to morpholines, which could be relevant for the synthesis and modification of similar compounds (Castro et al., 2001).
Potential for Drug Development
- Topoisomerase I Inhibitors : Research by Nagarajan et al. (2006) on indenoisoquinoline topoisomerase I inhibitors, incorporating nitrogen heterocycles, highlights the drug development potential of structurally complex molecules. While not directly related, the approach of modifying molecules to enhance biological activity could be applicable to the design and synthesis of novel therapeutics based on N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-phenyloxalamide (Nagarajan et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-9-5-6-16(14-18)19(24-10-12-28-13-11-24)15-22-20(25)21(26)23-17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXIRXAGQCODMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-phenyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]-2-propenoate](/img/structure/B2923387.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)
![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)
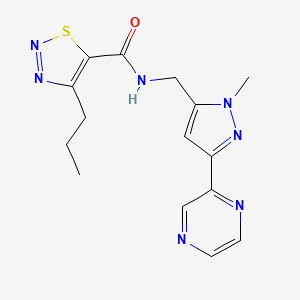
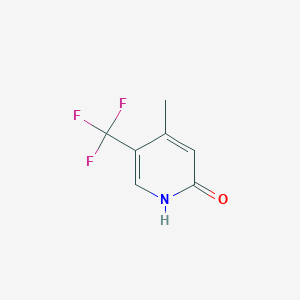
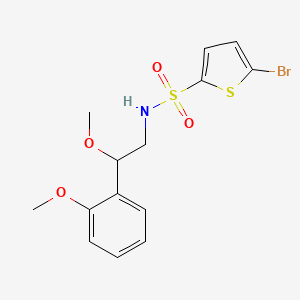
![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2923396.png)
![3-((3-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2923398.png)
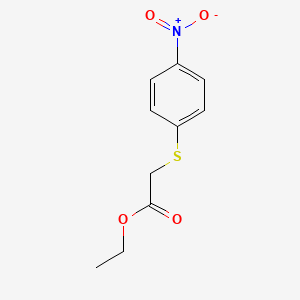
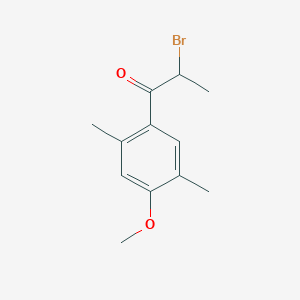
![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)
